molecular formula C5H10O5 B1680624 L-ribulose CAS No. 2042-27-5

L-ribulose

Cat. No. B1680624
CAS RN: 2042-27-5
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-UCORVYFPSA-N
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Description

L-ribulose is a rare sugar and a precursor for antiviral drugs synthesis . It is an isomer of L-ribose and is an important precursor for other rare sugars and L-nucleoside analogue synthesis .


Synthesis Analysis

L-ribulose is produced from L-ribose by microbial enzymes . The bioconversion method has become a good alternative approach to L-ribulose production compared to complicated chemical synthesis . A study has shown that ribose-5-phosphate isomerase A (OsRpiA) from Ochrobactrum sp. CSL1 was engineered to obtain highly active ribose-5-phosphate isomerase for manufacturing L-ribulose .


Molecular Structure Analysis

L-ribulose is a key chiral lead molecule for other rare sugars synthesis, especially used as the precursor for the L-ribose . It is systematically named as L-erythro-2-pentulose by IUPAC, with the molecular formula of C5H10O5 .


Chemical Reactions Analysis

Ribose-5-phosphate isomerase (Rpi) is an enzyme that can catalyze the reversible isomerization between L-ribose and L-ribulose . This is of great significance for the preparation of L-ribulose .


Physical And Chemical Properties Analysis

L-ribulose is a rare sugar with the molecular formula of C5H10O5 . It is an expensive rare ketopentose .

Scientific Research Applications

Production Processes for L-Ribulose

L-Ribulose can be produced using various biological processes. For instance, Lactobacillus plantarum, a lactic acid bacterium, can be genetically engineered to produce L-ribulose from L-arabinose, a common component of lignocellulosic materials (Helanto, Kiviharju, Leisola, & Nyyssölä, 2007). Another method involves using Gluconobacter oxydans for the dehydrogenation of ribitol, yielding L-ribulose as a byproduct (De Muynck, Pereira, Soetaert, & Vandamme, 2006).

Applications in Synthesis and Bioproduction

L-Ribulose is a key precursor for the synthesis of other rare sugars and L-nucleoside analogues, which are crucial in the preparation of antiviral drugs (Chen, Wu, Zhang, & Mu, 2020). The biochemical preparation of L-ribose and L-arabinose from ribitol demonstrates L-ribulose's role in sugar conversion processes (Ahmed et al., 1999).

Recent Technological Advances

Recent studies have explored more efficient methods for L-ribulose production. For example, using Escherichia coli harboring L-arabinose isomerase from Bacillus licheniformis has shown promising results in L-ribulose production with high conversion rates (Zhang, Jeya, & Lee, 2010). The application of genetically engineered Candida tropicalis for converting L-arabinose to L-ribulose by fermentation also represents a significant advancement (Yeo, Shim, & Kim, 2018).

Structural and Functional Analysis

Research has also focused on the molecular structure and function of enzymes related to L-ribulose. For instance, studies on ribulose-1,5-bisphosphate carboxylase/oxygenase from various sources provide insights into the enzyme's role in photosynthesis and its interaction with L-ribulose (Chapman et al., 1988; Vierling & Key, 1985).

Future Directions

The production of L-ribulose from L-arabinose is limited by the equilibrium ratio of the catalytic reaction, hence, it is necessary to explore a new biological enzymatic method to produce L-ribulose . The bioconversion method has become a good alternative approach to L-ribulose production .

properties

IUPAC Name

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-UCORVYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315019
Record name L-Erythro-2-Pentulose
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URL https://comptox.epa.gov/dashboard/DTXSID901315019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-ribulose

CAS RN

2042-27-5, 551-84-8, 488-84-6
Record name L-erythro-2-Pentulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2042-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Erythro-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-pent-2-ulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989
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Record name RIBULOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202306UV02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,760
Citations
S Mahmood, MW Iqbal, W Zhang, W Mu - Food Research International, 2021 - Elsevier
… l-xylulose and l-ribulose was catalyzed by l-ribulose 3-epimerase that might be utilized in the manufacturing of l-xylulose. d-tagatose 3-epimerase and l-ribulose 3-epimerase acquired …
Number of citations: 7 www.sciencedirect.com
J Chen, H Wu, W Zhang, W Mu - Applied Microbiology and Biotechnology, 2020 - Springer
… approach to l-ribulose production. Generally, the bioconversion of l-ribulose was linked with … of l-ribulose, and the potential application of l-ribulose is reviewed in detail in this paper. …
Number of citations: 3 link.springer.com
RL Anderson - Methods in enzymology, 1966 - Elsevier
… L-Ribulose may be prepared by the microbiological oxidation of ribitol, "~ or by the chemical … a mixture of L-ribulose and L-arabinose, is dissolved in about 30 ml of water. The L-ribulose …
Number of citations: 15 www.sciencedirect.com
L Chuaboon, T Wongnate, P Punthong… - Angewandte Chemie …, 2019 - Wiley Online Library
… the equilibrium towards the production of l-ribulose. As this process still involves … l-ribulose from l-arabinose. Herein we report a new biocatalytic route to convert l-arabinose to l-ribulose …
Number of citations: 32 onlinelibrary.wiley.com
Z Ahmed, T Shimonishi, SH Bhuiyan, M Utamura… - Journal of bioscience …, 1999 - Elsevier
… to L-ribulose by the reaction of washed cells of Acetobacter aceti IF0 3281 and the following step involves the production of Lribose from L-ribulose by L-… L-Ribulose, the substrate for the …
Number of citations: 84 www.sciencedirect.com
YW Zhang, M Jeya, JK Lee - Applied microbiology and biotechnology, 2010 - Springer
… was used as a biocatalyst to produce l-ribulose in the presence of borate. Effects of … of l-arabinose to l-ribulose were investigated. l-Ribulose production was efficient when pH was …
Number of citations: 44 link.springer.com
C De Muynck, C Pereira, W Soetaert… - Journal of Biotechnology, 2006 - Elsevier
… on l-ribulose production with Gluconobacter oxydans and on the stability of l-ribulose were … A bioconversion-type process, using washed resting cells, was chosen to produce l-ribulose …
Number of citations: 65 www.sciencedirect.com
S Mahmood, MW Iqbal, T Riaz, HAM Hassanin… - Enzyme and Microbial …, 2020 - Elsevier
… l-ribulose and l-ribose. The conversions between different kinds of aldoses and, ultimately, their relevant ketoses are done by l-RI [23]. l-ribulose … l-ribose and l-ribulose production. It will …
Number of citations: 12 www.sciencedirect.com
E Englesberg, RL Anderson, R Weinberg… - Journal of …, 1962 - Am Soc Microbiol
… L-ribulose 5-phosphate 4epimerase (gene D) in the L-arabinose operon. The inducible levels of L-arabinose isomerase and L-ribulose 5-… It is proposed that accumulation of Lribulose 5-…
Number of citations: 247 journals.asm.org
M Helanto, K Kiviharju, M Leisola… - Applied and …, 2007 - Am Soc Microbiol
… The l-arabinose taken up by the cells is first isomerized to l-ribulose, which is then phosphorylated to l-ribulose-5-phosphate. The phosphorylated form of l-ribulose is epimerized to d-…
Number of citations: 56 journals.asm.org

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